molecular formula C9H11ClN4O2S B8648896 2-Chloro-6-propylimidazo[1,2-b]pyridazine-3-sulfonamide CAS No. 570416-06-7

2-Chloro-6-propylimidazo[1,2-b]pyridazine-3-sulfonamide

Cat. No.: B8648896
CAS No.: 570416-06-7
M. Wt: 274.73 g/mol
InChI Key: XAOCGDOFTYCSAN-UHFFFAOYSA-N
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Description

2-Chloro-6-propylimidazo[1,2-b]pyridazine-3-sulfonamide is a useful research compound. Its molecular formula is C9H11ClN4O2S and its molecular weight is 274.73 g/mol. The purity is usually 95%.
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Properties

CAS No.

570416-06-7

Molecular Formula

C9H11ClN4O2S

Molecular Weight

274.73 g/mol

IUPAC Name

2-chloro-6-propylimidazo[1,2-b]pyridazine-3-sulfonamide

InChI

InChI=1S/C9H11ClN4O2S/c1-2-3-6-4-5-7-12-8(10)9(14(7)13-6)17(11,15)16/h4-5H,2-3H2,1H3,(H2,11,15,16)

InChI Key

XAOCGDOFTYCSAN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN2C(=NC(=C2S(=O)(=O)N)Cl)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloro-6-n-propylimidazo[1,2-b]pyridazine (0.8 g, 4.1 mmol) and dichloroethane (10 ml) were introduced into a 200-ml eggplant type flask and stirred at room temperature, and chlorosulfonic acid (0.54 g, 4.5 mmol) was added thereto all at once, and the mixture was stirred for 4 hours under reflux with heating. The reaction solution was cooled to about 70° C., and triethylamine (0.5 g, 5 mmol) was added thereto all at once and stirred until the solid was dissolved, and phosphorus oxychloride (0.79 g, 5 mmol) was added thereto all at once, and the mixture was stirred for 2 hours under reflux with heating. After the reaction was completed, the reaction solution was left to cool, and water (50 ml) was added thereto and the organic phase was separated. The organic phase was washed with a saturated saline, dried over magnesium sulfate and concentrated. Acetonitrile (10 ml) and 28% ammonia water (4 ml) were added to the residue and stirred at room temperature for 2 hours. After the reaction was completed, water (100 ml) was added to the reaction solution, which was then adjusted to about pH 2 with dilute hydrochloric acid, and the formed crystals were collected by filtration, washed with water and chloroform, and dried under reduced pressure to give the title compound as pale brown crystals. The yield was 0.49 g (43.5%).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
0.79 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

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